

Application of IPPD-Q in aquatic toxicology research

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Compound of Interest

Compound Name: IPPD-Q

Cat. No.: B11930485

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Application Notes and Protocols: **IPPD-Q** in Aquatic Toxicology Research

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine quinone (**IPPD-Q**) is a transformation product of IPPD, an antioxidant used in rubber products to prevent degradation from ozone and oxidation. [1] Like the more widely studied 6PPD-quinone (6PPD-Q), **IPPD-Q** is released into the environment from sources such as tire wear particles and has been detected in various environmental compartments, including urban runoff, roadside soils, and sediments.[2][3][4] While the acute toxicity of 6PPD-Q, particularly to salmonid species, has been a major focus of recent aquatic toxicology research, the effects of **IPPD-Q** are less well understood.[5][6] These application notes provide an overview of the current understanding of **IPPD-Q**'s aquatic toxicity, methods for its study, and protocols for relevant experiments.

Toxicological Profile of IPPD-Q

Current research suggests that the toxicity of p-phenylenediamine (PPD) quinones can vary significantly based on their specific chemical structure.[6] While 6PPD-Q has been identified as acutely toxic to several fish species, some studies indicate that **IPPD-Q** may be less toxic. For instance, one study reported that while 6PPD-Q had toxic effects on Coho salmon cell lines and juvenile rainbow trout, **IPPD-quinone** did not show toxicity to either.[5][7] However, another study on the aquatic bacterium *Vibrio fischeri* found that the bioluminescence inhibition EC50 of a range of PPD-quinones was between 1.76-15.6 mg/L, suggesting a broader toxicological threat from this class of compounds.[8]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the aquatic toxicity of **IPPD-Q** and provides a comparison with the more extensively studied 6PPD-Q.

Compound	Species	Endpoint	Value	Reference
IPPD-Q	Rainbow Trout (Oncorhynchus mykiss)	96h LC50	No toxicity observed up to 13 µg/L	[6]
6PPD-Q	Coho Salmon (Oncorhynchus kisutch)	96h LC50	0.095 µg/L	[6]
6PPD-Q	Rainbow Trout (Oncorhynchus mykiss)	96h LC50	0.79 µg/L	[6]
IPPD-Q	Vibrio fischeri	EC50	1.76-15.6 mg/L (range for 18 PPD-Qs)	[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **IPPD-Q**'s aquatic toxicity. Below are protocols for key experiments.

Protocol 1: Acute Toxicity Testing in Fish

This protocol is adapted from studies assessing the acute toxicity of PPD-quinones in fish, such as rainbow trout.[6][9]

Objective: To determine the 96-hour median lethal concentration (LC50) of **IPPD-Q** in a model fish species.

Materials:

- Glass aquaria

- Dechlorinated, aerated water with controlled pH and temperature
- **IPPD-Q** standard
- Solvent carrier (e.g., DMSO)
- Juvenile fish of a selected species (e.g., Rainbow Trout)
- Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

Procedure:

- Acclimation: Acclimate fish to laboratory conditions for at least one week prior to the experiment.
- Test Solutions: Prepare a stock solution of **IPPD-Q** in a solvent carrier. Create a series of test concentrations by diluting the stock solution in the test water. Include a solvent control and a negative control (test water only).
- Exposure: Randomly assign fish to the different test aquaria (e.g., 10 fish per tank). Expose the fish to the various concentrations of **IPPD-Q** for 96 hours under static or semi-static conditions.
- Observations: Record mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at 24, 48, 72, and 96 hours.
- Water Quality: Monitor and maintain water temperature, pH, and dissolved oxygen levels within the optimal range for the test species throughout the experiment.
- Data Analysis: Calculate the LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Protocol 2: **Vibrio fischeri** Bioluminescence Inhibition Assay

This protocol is based on methods used to assess the acute toxicity of chemicals to aquatic bacteria.^[8]

Objective: To determine the median effective concentration (EC50) of **IPPD-Q** that causes a 50% reduction in the bioluminescence of *Vibrio fischeri*.

Materials:

- Freeze-dried *Vibrio fischeri*
- Reconstitution solution
- Test tubes or cuvettes
- Luminometer
- **IPPD-Q** standard
- Diluent (e.g., 2% NaCl solution)

Procedure:

- Bacterial Rehydration: Rehydrate the freeze-dried *Vibrio fischeri* according to the manufacturer's instructions.
- Test Solutions: Prepare a range of **IPPD-Q** concentrations in the diluent.
- Exposure: Add the bacterial suspension to each test tube containing the different **IPPD-Q** concentrations. Include a control with only the bacterial suspension and diluent.
- Incubation: Incubate the tubes for a specified period (e.g., 15 or 30 minutes) at a constant temperature.
- Measurement: Measure the light output of each sample using a luminometer.
- Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50 value using a dose-response curve.

Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on **IPPD-Q** are limited, research on related quinones like 6PPD-Q and the parent compound p-phenylenediamine suggests potential modes of action.[9]

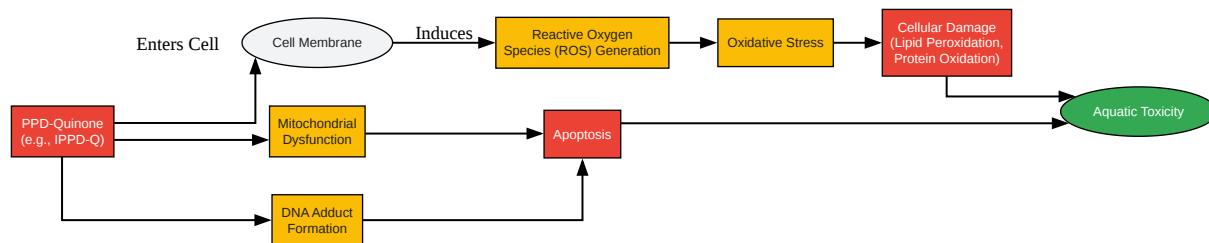
Oxidative Stress: A common toxicity mechanism for quinone compounds is the induction of oxidative stress.[8][9] Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[9]

Mitochondrial Dysfunction: Studies on 6PPD-Q have implicated mitochondrial dysfunction as a key event in its toxicity.[10] It is plausible that **IPPD-Q** could also interfere with mitochondrial function, leading to impaired energy production and triggering apoptosis.

DNA Adduct Formation: Recent research has shown that 6PPD-Q can form DNA adducts in both mammalian cells and aquatic organisms, indicating a potential genotoxic mechanism.[11]

Proposed Signaling Pathway for PPD-Quinone Induced Toxicity

The following diagram illustrates a proposed signaling pathway for toxicity induced by PPD-quinones, based on evidence from related compounds.



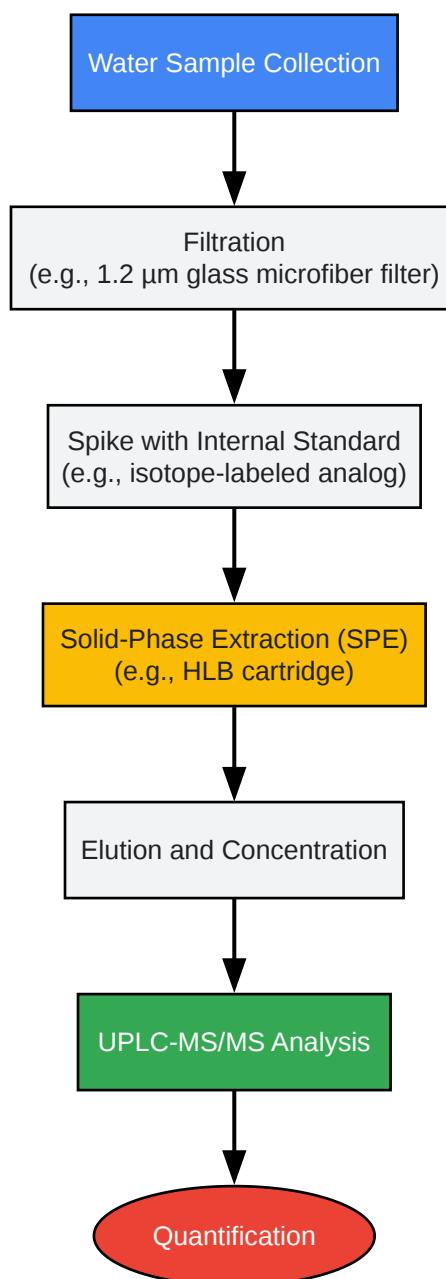
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Caption: Proposed mechanism of PPD-Quinone toxicity in aquatic organisms.

Analytical Methods

Accurate detection and quantification of **IPPD-Q** in environmental samples are essential for exposure assessment. The primary analytical technique used is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HRMS).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Workflow for IPPD-Q Analysis in Water Samples



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Caption: Workflow for the analysis of **IPPD-Q** in water samples.

Environmental Fate and Transport

Understanding the environmental fate of **IPPD-Q** is crucial for predicting its persistence and potential for exposure in aquatic ecosystems.

- Formation: **IPPD-Q** is formed from the reaction of its parent compound, IPPD, with ozone.[5]
- Stability: IPPD is susceptible to dark oxidation, and its degradation rate is influenced by pH, temperature, and oxygen levels.[5][15] In contrast, quinone derivatives like 6PPD-Q are more stable in the dark.[5][15]
- Photodegradation: Both IPPD and its quinone are degraded by direct photochemistry.[5][15] Indirect photolysis mediated by hydroxyl radicals and singlet oxygen can also contribute to the degradation of the parent compound.[1]
- Occurrence: IPPD and **IPPD-Q** have been detected in various environmental matrices, including surface water, stormwater, wastewater, and sediment.[2][3][16][17]

Conclusion and Future Directions

While research on the aquatic toxicology of **IPPD-Q** is still emerging, it is clear that this compound is a prevalent environmental contaminant that warrants further investigation. The available data suggests that while it may be less acutely toxic to some fish species than 6PPD-Q, it can still pose a risk to other aquatic organisms like bacteria. Future research should focus on:

- Expanding the range of species tested to better understand the taxonomic sensitivity to **IPPD-Q**.
- Investigating the chronic and sublethal effects of **IPPD-Q** exposure.
- Elucidating the specific molecular mechanisms of **IPPD-Q** toxicity.

- Developing and validating sensitive and high-throughput analytical methods for routine monitoring.

These efforts will be critical for a comprehensive ecological risk assessment of **IPPD-Q** and for informing potential regulatory actions.

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